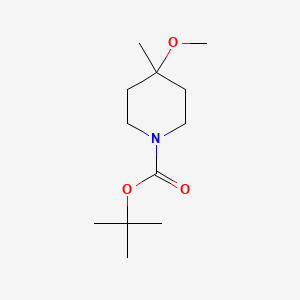

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate

Description

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, with methoxy and methyl substituents at the 4-position of the piperidine ring. This compound is synthesized via electrochemical methods, as described by Xiang et al., using AgClO₄ and methanol to yield a colorless oil with a moderate 47% yield . Its structural characterization is inferred from analogous compounds, relying on NMR, HRMS, and chromatographic data for validation. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-12(4,15-5)7-9-13/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUDJLPAOKJSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, especially those targeting central nervous system disorders. Industry: It is employed in the manufacture of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives bearing tert-butyl carboxylate groups are widely used in organic synthesis. Below is a comparative analysis of tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate with analogous compounds, focusing on structural features, synthesis, and physicochemical properties.

Key Research Findings and Data Gaps

- Synthetic Efficiency : Electrochemical methods (e.g., for the target compound) offer moderate yields compared to traditional Boc protection (e.g., 86% in compound 3b) .

- Safety Data : While tert-butyl 4-(benzyloxy)piperidine-1-carboxylate has defined acute toxicity (Category 4), ecological and chronic toxicity data for most analogs remain unavailable .

- Structural Characterization: X-ray crystallography is underutilized; only tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate has a resolved crystal structure .

Biological Activity

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.29 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a methoxy group, contributing to its lipophilicity and potential bioactivity.

Structural Formula

Research indicates that compounds with similar piperidine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine can act as efflux pump inhibitors, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. For instance, compounds structurally related to this compound were tested for their ability to potentiate the activity of antibiotics like chloramphenicol and ciprofloxacin by inhibiting the AcrB efflux pump in Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence the biological activity of these compounds. For example:

- Substitution Patterns : The presence of electron-donating groups such as methoxy enhances solubility and bioavailability.

- Chain Length : Variations in the alkyl chain length impact the binding affinity to target proteins.

Case Studies

- Antitubercular Activity : A study evaluated several piperidine derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced potency (MIC values as low as 0.1 µM) while maintaining low cytotoxicity .

- Cancer Research : In vitro studies demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

| Compound | Activity Type | MIC (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | >250 | |

| Piperidine Derivative A | Antitubercular | 0.1 | |

| Piperidine Derivative B | Anticancer | <10 |

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methoxy Group Addition | Increased solubility |

| Longer Alkyl Chain | Enhanced receptor binding |

| Halogen Substitution | Improved potency against bacteria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.